Galactosyl-lactose
Description
Definition and Structural Classification of this compound Isomers
This compound constitutes a family of trisaccharide molecules characterized by the systematic attachment of galactose residues to lactose through specific glycosidic linkages. The fundamental structure consists of three monosaccharide units: two galactose molecules and one glucose molecule, resulting in the general formula C₁₈H₃₂O₁₆ with a molecular weight of 504.4 grams per mole. The structural diversity of this compound arises from the positional variation of galactose attachment to the lactose core, creating distinct regioisomers that exhibit unique chemical and biological properties.
The primary structural classification of this compound isomers depends on the specific carbon position where the terminal galactose unit forms glycosidic bonds with the galactose component of lactose. The most extensively studied isomers include 3'-galactosyllactose, which features beta-D-galactopyranosyl-(1→3)-beta-D-galactopyranosyl-(1→4)-D-glucopyranose linkage, 6'-galactosyllactose characterized by beta-D-galactopyranosyl-(1→6)-beta-D-galactopyranosyl-(1→4)-D-glucopyranose structure, and 4'-galactosyllactose containing beta-D-galactopyranosyl-(1→4)-beta-D-galactopyranosyl-(1→4)-D-glucopyranose bonds. These positional variations create functionally distinct molecules that demonstrate different biological activities and recognition patterns by cellular receptors.
Recent analytical investigations have revealed additional structural complexity within this compound compounds through the identification of both alpha and beta anomeric configurations. Research conducted on goat milk has successfully separated five distinct this compound isomers using high-performance liquid chromatography, including beta-6'-galactosyl lactose, alpha-6'-galactosyl lactose, beta-4'-galactosyl lactose, alpha-3'-galactosyl lactose, and beta-3'-galactosyl lactose. This anomeric diversity significantly expands the structural repertoire of this compound compounds and contributes to their varied biological functions.
| Isomer Type | Chemical Structure | Molecular Configuration | CAS Number |
|---|---|---|---|
| 3'-Galactosyllactose | C₁₈H₃₂O₁₆ | beta-D-Galp-(1→3)-beta-D-Galp-(1→4)-D-Glcp | 32694-82-9 |
| 6'-Galactosyllactose | C₁₈H₃₂O₁₆ | beta-D-Galp-(1→6)-beta-D-Galp-(1→4)-D-Glcp | Not specified |
| 4'-Galactosyllactose | C₁₈H₃₂O₁₆ | beta-D-Galp-(1→4)-beta-D-Galp-(1→4)-D-Glcp | Not specified |
Historical Context and Discovery in Dairy Science and Glycobiology
The scientific investigation of this compound compounds traces back to fundamental research in carbohydrate chemistry and dairy science, where these structures were initially identified as components of complex oligosaccharide mixtures. The systematic characterization of this compound began with early studies on milk oligosaccharides, where researchers employed pioneering analytical techniques to isolate and identify these trisaccharide structures from natural sources. The development of advanced chromatographic and spectroscopic methods proved essential for distinguishing between the various isomeric forms and establishing their precise structural characteristics.
A significant milestone in this compound research occurred with the isolation of 3'-galactosyllactose from human milk using recycling chromatography techniques. This achievement represented the first successful isolation of this specific isomer from human milk, demonstrating the application of advanced separation methodologies to complex biological matrices. The isolation process involved sophisticated chromatographic procedures utilizing potassium ion-exchange resins and specialized gel filtration media, enabling the separation of up to one gram of oligosaccharide mixtures and the differentiation of closely related structural isomers.
The discovery of this compound containing alpha-glycosidic linkages marked another crucial development in the field, with researchers identifying novel trisaccharides from ovine colostrum that included galactose-alpha-1-3-galactose-beta-1-4-glucose structures. This finding expanded the understanding of this compound structural diversity and provided evidence for the occurrence of alpha-linked galactosyl units in mammalian milk, representing the first identification of such structures as free compounds in natural sources.
The evolution of analytical capabilities has enabled increasingly sophisticated characterization of this compound compounds, with modern research employing mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced chromatographic techniques to elucidate structural details and quantify individual isomers. These technological advances have facilitated comprehensive structural comparisons of different galacto-oligosaccharide mixtures and enabled detailed analysis of this compound composition across various biological sources.
Natural Occurrence in Human Milk Oligosaccharides and Dairy By-Products
This compound compounds represent significant components of human milk oligosaccharides, contributing to the complex carbohydrate profile that characterizes human breast milk composition. Human milk oligosaccharides form the third most abundant solid component of human milk after lactose and fat, with total concentrations ranging from 11.3 to 17.7 grams per liter depending on lactation stage. Within this complex mixture of approximately 200 structurally different oligosaccharides, this compound isomers occupy important positions as neutral core human milk oligosaccharides that exhibit varying concentrations throughout the lactation period.
The concentration and distribution of this compound isomers in human milk demonstrate significant variation related to individual genetic factors and lactation stages. Research has established that 3'-galactosyllactose serves as one of the abundant oligosaccharides in human breast milk, along with other major components such as 2'-fucosyllactose, lacto-N-tetraose, and lacto-N-neotetraose. The individual concentration of this compound compounds changes throughout different periods of lactation, including colostrum, transitional milk, mature milk, and late milk phases, reflecting dynamic biosynthetic processes within the mammary gland.
Comparative studies of mammalian milk sources have revealed differential distribution patterns of this compound isomers across species. Investigation of goat milk has demonstrated the presence of five distinct this compound isomers with varying abundance profiles during lactation stages. Quantitative analysis revealed that beta-3'-galactosyllactose represented the most abundant isomer in colostrum at 32.3 milligrams per liter, while alpha-3'-galactosyllactose predominated in transitional milk at 88.1 milligrams per liter and mature milk at 36.3 milligrams per liter. These findings indicate species-specific biosynthetic patterns and suggest evolutionary adaptations in oligosaccharide composition.
| Lactation Stage | Beta-3'-Galactosyllactose (mg/L) | Alpha-3'-Galactosyllactose (mg/L) | Predominant Isomer |
|---|---|---|---|
| Colostrum | 32.3 | 16.2 | Beta-3'-Galactosyllactose |
| Transitional | 25.8 | 88.1 | Alpha-3'-Galactosyllactose |
| Mature | 18.1 | 36.3 | Alpha-3'-Galactosyllactose |
The occurrence of this compound extends beyond natural milk sources to include enzymatically produced galacto-oligosaccharide preparations derived from lactose conversion processes. These biotechnologically produced mixtures contain various this compound isomers as major components, with 6'-galactosyllactose, 6'-galactobiose, and allolactose representing principal constituents in galacto-oligosaccharide-enriched products. The composition of these preparations depends on enzymatic specificity, reaction conditions, and substrate concentrations, providing controllable systems for studying this compound properties and applications.
The natural distribution of this compound compounds in dairy by-products results from enzymatic transgalactosylation reactions that occur during lactose processing or natural fermentation processes. Commercial galacto-oligosaccharide preparations typically contain beta-(1→6), beta-(1→4), beta-(1→3), and beta-(1→2) linked oligosaccharides, with specific this compound isomers representing significant fractions of the total oligosaccharide content. These preparations demonstrate the technological potential for concentrating and utilizing this compound compounds from dairy sources for various applications in food science and nutrition.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Galβ1-4Glcβ1-1βGal |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
Prebiotic Properties
Galactosyl-lactose serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium. Studies indicate that it enhances the composition of infant gut microbiota, which is crucial for developing a healthy immune system. For instance, in vitro studies show that this compound significantly increases the abundance of Bifidobacterium and stimulates short-chain fatty acid production when fermented with infant fecal microbiota .
Infant Nutrition
Human milk oligosaccharides, including this compound, play a vital role in infant nutrition. They are known to inhibit pathogen adhesion to intestinal mucosa, thus reducing the risk of infections. Research has demonstrated that this compound can attenuate inflammatory responses in human intestinal epithelial cells, suggesting its potential as an anti-inflammatory agent in infant formulas .
Food Technology Applications
Lactose Hydrolysis
The enzyme β-galactosidase is employed to hydrolyze lactose into this compound and glucose, making dairy products suitable for lactose-intolerant individuals. This process not only improves digestibility but also enhances the sweetness of products without adding sugar . The use of this compound in food products can improve texture and stability, particularly in frozen desserts where lactose crystallization is a concern .
Functional Foods
this compound is increasingly recognized as a valuable ingredient in functional foods due to its health benefits. It can be incorporated into dairy products and dietary supplements aimed at enhancing gut health and immune function. The demand for such functional ingredients has led to significant research into their synthesis and application in food technology .
Biomedical Research Applications
Immunomodulation
Research indicates that this compound can modulate immune responses. In vitro studies have shown that it reduces the expression of pro-inflammatory cytokines in human intestinal cells exposed to inflammatory stimuli. This suggests its potential use as a therapeutic agent for inflammatory bowel diseases and other gastrointestinal disorders .
Synthesis and Characterization
Recent advancements in synthetic methodologies have enabled the gram-scale production of various forms of this compound (e.g., 3′-GL, 4′-GL, 6′-GL) from lactose. These synthesized compounds have been used to assess their impact on gut microbiota composition and their physiological effects on inflammation .
Case Studies
Comparison with Similar Compounds
Structural Differentiation
Galactosyl-lactose isomers are distinguished by the position of the galactose-galactose/glucose linkage:
Production Yields and Enzyme Specificity
Enzymatic and Process Considerations
Enzyme Source :
- A. oryzae and T. terrestris favor 6'-linkages, achieving yields >40% of total GOS under acidic conditions (pH 4.0–4.5).
- K. lactis prioritizes lactose hydrolysis, producing allolactose as a byproduct (7.13% of GOS).
- Engineered Geobacillus mutants (R109W) shift specificity toward 3'-linkages, tripling yields compared to wild-type enzymes.
Reaction Parameters :
Preparation Methods
β-Galactosidase-Catalyzed Transgalactosylation
β-Galactosidases are pivotal in synthesizing this compound via transgalactosylation, where lactose serves as both a substrate and galactosyl donor. The enzyme hydrolyzes lactose into glucose and galactose, followed by transferring the galactosyl moiety to another lactose molecule or acceptor sugar.
Bacillus circulans β-Galactosidase
A commercial β-galactosidase from Bacillus circulans (Biolactase) achieves a galacto-oligosaccharide (GOS) yield of 41% (165 g/L) under optimized conditions: 400 g/L lactose and 1.5 U/mL enzyme concentration. The major products include the trisaccharide Gal-β(1→4)-Gal-β(1→4)-Glc and the tetrasaccharide Gal-β(1→4)-Gal-β(1→4)-Gal-β(1→4)-Glc . Increasing the enzyme concentration to 15 U/mL elevates the GOS yield to 49.4% (198 g/L), demonstrating enzyme stability under high-load conditions.
Geobacillus stearothermophilus Mutant Enzymes
Directed evolution of Geobacillus stearothermophilus β-galactosidase (BgaB) has yielded mutants with enhanced transglycosylation activity. The R109K mutation increases trisaccharide production to 11.5%, while R109V and R109W mutants achieve 21% and 23% yields, respectively, at 18% (w/v) lactose concentration. The primary product is β-d-galactopyranosyl-(1→3)-β-d-galactopyranosyl-(1→4)-d-glucopyranoside (3′-galactosyl-lactose).
Saccharomyces fragilis Enzyme Systems
Early studies using Saccharomyces fragilis β-galactosidase demonstrate the formation of 3-O-β-D-galactopyranosyl-D-glucose and 6-O-β-D-galactopyranosyl-D-glucose via transgalactosylation. The reaction mechanism involves reversible galactosyl-enzyme intermediates, enabling the synthesis of disaccharides and trisaccharides.
Chemical Synthesis of this compound
Gram-Scale Synthesis of Galactosyllactoses
A recent breakthrough enables gram-scale production of 3′-, 4′-, and 6′-galactosyllactoses (GLs) using lactose as the starting material:
-
Protection-Deprotection Strategy :
-
4′,6′-O-Benzylidene Lactose : Synthesized to protect hydroxyl groups, followed by regioselective reductive opening to yield C-4′ or C-6′ hydroxyl derivatives.
-
Glycosylation : Thiogalactoside donors (e.g., 9 ) are coupled with lactose acceptors using triflic acid (TfOH) and N-iodosuccinimide (NIS) promoters, achieving β-selectivity.
-
-
Deprotection Steps :
-
Deacetylation with potassium carbonate.
-
Hydrogenolysis using Pd/C to remove benzyl groups.
-
This method produces 3′-GL, 4′-GL, and 6′-GL in gram quantities with >95% purity, validated by NMR and mass spectrometry.
Comparative Analysis of Synthesis Methods
Yield and Scalability
| Method | Enzyme/Reagent | Yield (%) | Scale | Key Product |
|---|---|---|---|---|
| Enzymatic (B. circulans) | Biolactase | 41–49.4 | 165–198 g/L | Gal-β(1→4)-Gal-β(1→4)-Glc |
| Enzymatic (G. stearo.) | BgaB R109W | 23 | Lab-scale | 3′-Galactosyl-lactose |
| Chemical Synthesis | Thiogalactoside Donor | 52–83 | Gram-scale | 3′-, 4′-, 6′-GL |
Q & A
Q. How are galactosyl-lactose isomers (e.g., 3'-, 4'-, 6'-galactosyl-lactose) structurally distinguished in experimental settings?
Methodological Answer: Structural differentiation relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) . For example, 1D and 2D NMR (COSY, HSQC, HMBC) identify linkage-specific structural-reporter groups (e.g., δ 5.40 for β-(1→6) linkages in 6′-galactosyl-lactose vs. δ 4.9 for β-(1→3) linkages in 3′-galactosyl-lactose) . HPAEC-PAD separates isomers based on retention times and glucose unit (G.U.) values, validated against synthetic standards .
Q. What enzymatic systems are commonly used to synthesize this compound, and how are reaction conditions optimized?
Methodological Answer: β-Galactosidases from Bifidobacterium, Bacillus circulans, or Kluyveromyces lactis are employed for transgalactosylation. Optimization involves:
Q. How is this compound quantified in complex mixtures containing other galacto-oligosaccharides (GOS)?
Methodological Answer: Gas chromatography-flame ionization detection (GC-FID) and matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) are used for quantification. GC-FID resolves di-/tri-saccharides after derivatization, while MALDI-MS detects oligosaccharides up to DP11 . For isomer-specific quantification, semipreparative hydrophilic interaction liquid chromatography (HILIC) isolates fractions for NMR validation .
Advanced Research Questions
Q. How do site-directed mutations in β-galactosidases influence this compound yield and linkage specificity?
Methodological Answer: Active-site residues critical for transgalactosylation (e.g., Glu, Asp in catalytic domains) are identified via homology modeling (Swiss-Model) and autodocking simulations using β-3′-galactosyl-lactose as a substrate . Mutagenesis (e.g., E441A in Streptococcus thermophilus BgaQ) can shift product profiles: one study reported a 15% increase in 6′-galactosyl-lactose yield after mutating a key loop residue .
Q. How can contradictory data on this compound prebiotic efficacy be resolved across in vitro studies?
Methodological Answer: Discrepancies often arise from structural heterogeneity (e.g., 3′- vs. 6′-linkages) and fermentation conditions (e.g., fecal slurry donor variability). Standardization strategies include:
- Substrate purity : Use HPAEC-PAD-purified isomers (>95%) to isolate linkage-specific effects .
- Batch culture controls : Normalize baseline bifidobacterial counts and SCFA profiles across donors .
- Meta-analysis : Pool data from multiple studies to identify trends masked by small sample sizes .
Q. What experimental designs are critical for elucidating structure-function relationships of this compound in prebiotic assays?
Methodological Answer: Key steps include:
- Linkage-specific testing : Compare purified 3′-, 4′-, and 6′-galactosyl-lactose in anaerobic fecal fermentations .
- Dose-response curves : Assess bifidogenic effects at 1–5% (w/v) concentrations to determine optimal activity .
- Metabolite profiling : Quantify short-chain fatty acids (SCFAs) via GC-MS to link structural motifs (e.g., β-(1→6) linkages) to acetate production .
Q. How do non-canonical this compound isomers (e.g., branched or DP4+ structures) impact functional studies?
Methodological Answer: Branched structures (e.g., β-D-Galp-(1→6)-β-D-Galp-(1→4)-D-Glcp) require multidimensional NMR (e.g., NOESY, TOCSY) to resolve overlapping signals . Functional assays reveal that DP4+ isomers may enhance bifidobacterial selectivity but reduce overall fermentation rates due to slower enzymatic hydrolysis .
Methodological Best Practices
- Structural validation : Always cross-validate chromatographic data with NMR for ambiguous peaks (e.g., δ 5.40 signals in HPAEC-PAD) .
- Enzyme sourcing : Use recombinantly expressed β-galactosidases with documented kinetic parameters to ensure reproducibility .
- Data reporting : Include full HPAEC-PAD/NMR profiles in supplementary materials to enable cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
